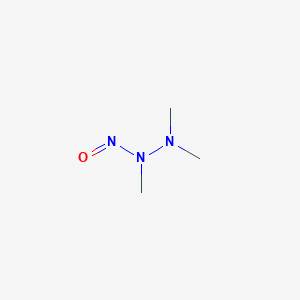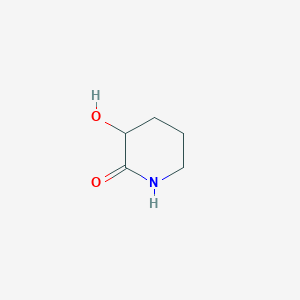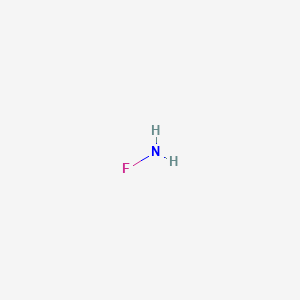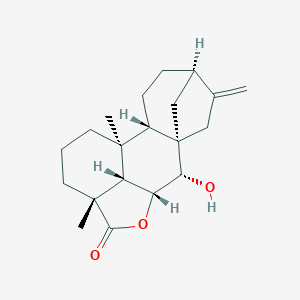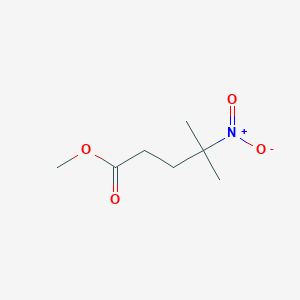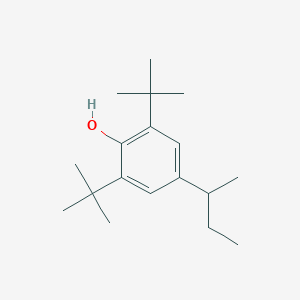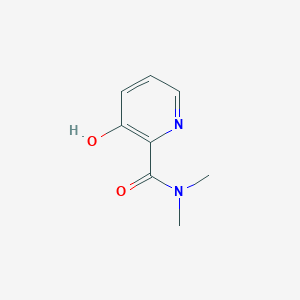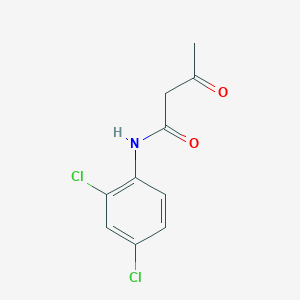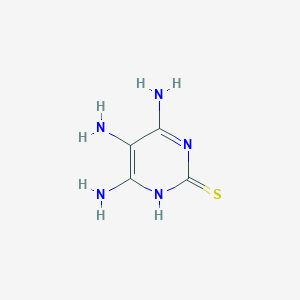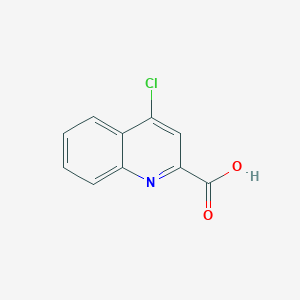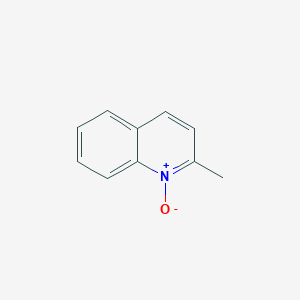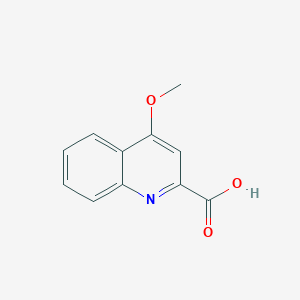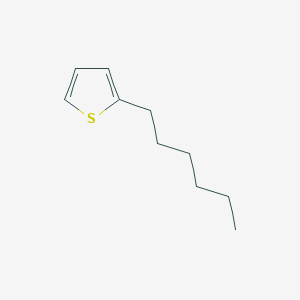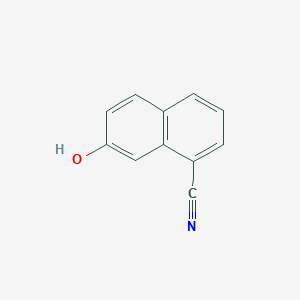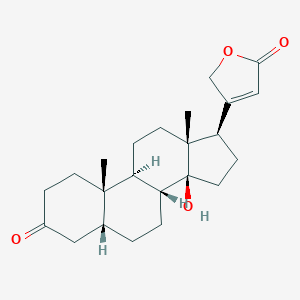
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide, also known as digoxin, is a cardiac glycoside that has been used for many years to treat cardiac arrhythmias and heart failure. It is derived from the leaves of the foxglove plant and has been a subject of extensive scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide involves the inhibition of the sodium-potassium pump in cardiac cells. This leads to an increase in intracellular calcium levels, which in turn leads to an increase in cardiac contractility. It also has a direct effect on the electrical conduction system of the heart, which helps to regulate the heart's rhythm.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide include an increase in cardiac contractility, a decrease in heart rate, and an improvement in cardiac output. It also has anti-inflammatory effects and has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide in lab experiments is its well-established mechanism of action and therapeutic potential. It is also readily available and has been extensively studied. However, it is important to note that it can be toxic at high doses and requires careful handling.
Direcciones Futuras
There are several future directions for research on (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Another area of interest is its potential use in the treatment of neurological conditions such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be useful in preventing or treating neurodegenerative diseases. Finally, there is a need for further research into the safety and efficacy of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide in different patient populations, particularly in the elderly and those with comorbidities.
Métodos De Síntesis
The synthesis of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide involves the extraction of the active ingredient from the leaves of the foxglove plant. The leaves are dried and ground into a powder, which is then mixed with a solvent to extract the active ingredient. The extract is then purified and concentrated to obtain the final product.
Aplicaciones Científicas De Investigación
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide has been extensively studied for its therapeutic potential in the treatment of various cardiac conditions. It is used to treat atrial fibrillation, congestive heart failure, and other heart-related conditions. It has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
1102-88-1 |
|---|---|
Nombre del producto |
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide |
Fórmula molecular |
C23H32O4 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
3-[(5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15,17-19,26H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,21+,22-,23+/m1/s1 |
Clave InChI |
REJBTXQSIQFRRE-XZBQRBHSSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |
Otros números CAS |
1102-88-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



